molecular formula C7H4F3IO B2869088 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene CAS No. 1261583-29-2

1-(Difluoromethoxy)-3-fluoro-5-iodobenzene

Cat. No.: B2869088
CAS No.: 1261583-29-2
M. Wt: 288.008
InChI Key: HFMWPLUFPWOTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethoxy)-3-fluoro-5-iodobenzene is an aromatic compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method is the metal-mediated difluoromethylation of a suitable precursor. For example, the difluoromethyl radical can be generated from difluoromethyl sulfonyl compounds and added to a benzene ring in the presence of a nickel catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while cross-coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

1-(Difluoromethoxy)-3-fluoro-5-iodobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene depends on its specific application. In chemical reactions, the difluoromethoxy group can influence the reactivity and stability of the compound. The presence of the fluoro and iodo substituents can also affect the compound’s electronic properties and interactions with other molecules.

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)-3-fluoro-5-chlorobenzene
  • 1-(Difluoromethoxy)-3-fluoro-5-bromobenzene
  • 1-(Difluoromethoxy)-3-fluoro-5-methylbenzene

Comparison: 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene is unique due to the presence of the iodo group, which can participate in specific reactions such as cross-coupling. The difluoromethoxy group also imparts distinct electronic properties compared to other similar compounds with different substituents.

Properties

IUPAC Name

1-(difluoromethoxy)-3-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMWPLUFPWOTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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